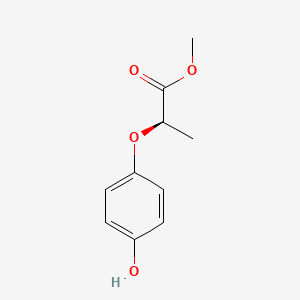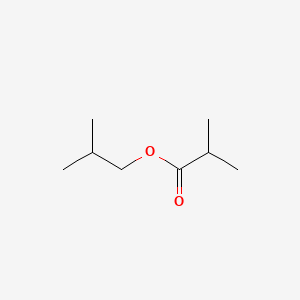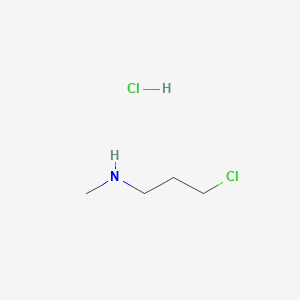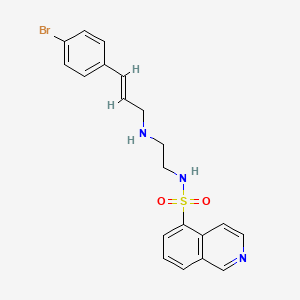
N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide
Overview
Description
“N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide” is a compound that has been studied for its potential use in medical imaging . It is a derivative of 5-isoquinoline sulfonamides and is known to inhibit Protein Kinase A (PKA), an important target for drug development due to its influence on critical cellular processes implicated in neuropsychiatric illnesses .
Synthesis Analysis
The synthesis of this compound involves the introduction of a methyl group to the sulphonamidic nitrogen on the known PKA inhibitors N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9, 1) and N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide (H-89, 2) . This modification does not appreciably reduce in vitro potency toward PKA . The synthesis of the compound was facilitated by reacting isoquinoline-5-sulfonyl chloride with N-methylethylenediamine .Molecular Structure Analysis
The molecular formula of the compound is C20H20BrN3O2S . The compound belongs to the class of organic compounds known as isoquinolines and derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety .Chemical Reactions Analysis
The compound is an organic cation obtained by protonation of the isoquinoline and secondary amino functions of N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide .Physical And Chemical Properties Analysis
The compound has an average mass of 446.361 and a mono-isotopic mass of 445.045960236 .Scientific Research Applications
Inhibition of Kv1.3 Channels
N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide, commonly known as H-89, has been studied for its effects on Kv1.3 channels. Choi et al. (2001) found that H-89 decreases Kv1.3 currents and accelerates the decay rate of current inactivation, indicating its potential role in modulating ion channel activities (Choi et al., 2001).
Impact on Neurite Outgrowth and Protein Phosphorylation
Another significant application is in the area of neurite outgrowth and protein phosphorylation. Chijiwa et al. (1990) discovered that H-89 inhibits the forskolin-induced neurite outgrowth from PC12D cells, indicating a potential application in studying neural development and related disorders (Chijiwa et al., 1990).
Reduction of Myosin Regulatory Light Chain Phosphorylation
Research by Umeda et al. (2008) shows that H-89 reduces the phosphorylation of the myosin regulatory light chain in HeLa cells, suggesting its utility in studying cell motility and muscle contraction mechanisms (Umeda et al., 2008).
Inhibition of Phosphatidylcholine Biosynthesis
Geilen et al. (1992) reported that H-89 interferes with the incorporation of choline into phosphatidylcholine in HeLa cells, offering insights into phospholipid metabolism and its implications in cell signaling and membrane dynamics (Geilen et al., 1992).
Modulation of Protein Kinase Inhibition
Research by Engh et al. (1996) on the crystal structures of protein kinase in complex with isoquinolinesulfonamides like H-89 helps in understanding the inhibition mechanisms at a molecular level, crucial for drug design and understanding cell signaling pathways (Engh et al., 1996).
Mechanism of Action
H-89, also known as N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide, is a potent and selective inhibitor of protein kinase A (PKA) .
Target of Action
H-89 primarily targets the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in the cAMP-dependent pathway, which regulates various cellular responses to external signals .
Mode of Action
H-89 inhibits its target by competitively binding to the adenosine triphosphate (ATP) site on the PKA catalytic subunit . This prevents ATP from binding to the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of PKA by H-89 affects various biochemical pathways. For instance, it can inhibit the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (EIF2S1), leading to the inhibition of translation and eventually resulting in the shutdown of cellular and viral protein synthesis .
Pharmacokinetics
It is known that h-89 is soluble in water up to 25 mm and in other solvents up to 100 mm in dmso .
Result of Action
The inhibition of PKA by H-89 can lead to various molecular and cellular effects. For example, it has been shown to increase the threshold and latency of pentylenetetrazol-induced seizures . It can also decrease morphine withdrawal symptoms in mice .
Action Environment
The action, efficacy, and stability of H-89 can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it can be affected by the solvent environment . .
Biochemical Analysis
Biochemical Properties
This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit other kinases such as S6 kinase, mitogen- and stress-activated protein kinase 1, and Rho-associated protein kinase II . The nature of these interactions involves competitive inhibition at the adenosine triphosphate (ATP) binding site of the catalytic subunit of protein kinase A .
Cellular Effects
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide exerts significant effects on various types of cells and cellular processes. By inhibiting protein kinase A, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to affect the phosphorylation state of proteins involved in synaptic transmission and plasticity . In epithelial cells, it modulates the activity of ion channels and transporters, thereby affecting cellular ion homeostasis .
The impact of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide on cell signaling pathways includes alterations in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is a key regulator of various cellular functions. By inhibiting protein kinase A, this compound can modulate the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide involves its binding to the ATP site on the catalytic subunit of protein kinase A. This competitive inhibition prevents the transfer of the gamma-phosphate group from ATP to the hydroxyl group of serine or threonine residues on target proteins . As a result, the phosphorylation of these residues is inhibited, leading to changes in the activity and function of the target proteins.
In addition to inhibiting protein kinase A, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide has been shown to inhibit other kinases and affect various cellular processes independently of protein kinase A inhibition . This includes the inhibition of potassium currents and modulation of ion channel activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can change over time. Studies have shown that this compound is relatively stable and can maintain its inhibitory effects on protein kinase A for extended periods . Prolonged exposure to N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can lead to degradation and a decrease in its inhibitory potency .
Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, chronic exposure to N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide has been shown to impair spatial memory acquisition and retention in animal models . This suggests that while the compound is effective in short-term studies, its long-term use may have adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide vary with different dosages in animal models. At low doses, this compound effectively inhibits protein kinase A and modulates cellular processes without causing significant toxicity . At higher doses, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can induce toxic effects, including cellular apoptosis and tissue damage .
Threshold effects have been observed in studies where increasing the dosage beyond a certain point does not result in a proportional increase in inhibitory effects. This suggests that there is an optimal dosage range for the use of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide in experimental settings .
Metabolic Pathways
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the phosphorylation state of proteins, thereby influencing metabolic flux and metabolite levels . For example, by inhibiting protein kinase A, this compound can alter the activity of enzymes involved in glycolysis and gluconeogenesis, leading to changes in cellular energy metabolism .
Additionally, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide has been shown to affect the pentose phosphate pathway and the citric acid cycle, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be cell-permeable, allowing it to enter cells and exert its inhibitory effects on protein kinase A . Once inside the cell, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can interact with intracellular proteins and enzymes, leading to its distribution within different cellular compartments .
The localization and accumulation of this compound within specific tissues can also be influenced by its interactions with transporters and binding proteins. For example, studies have shown that N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can be transported across the blood-brain barrier, allowing it to affect neuronal cells and brain function .
Subcellular Localization
The subcellular localization of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide plays a critical role in its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications that direct N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide to these compartments are essential for its inhibitory effects on protein kinase A and other kinases .
In the cytoplasm, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can interact with cytoplasmic proteins and enzymes, leading to alterations in cellular signaling pathways. In the nucleus, this compound can affect gene expression by modulating the activity of transcription factors and other nuclear proteins . In the mitochondria, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can influence cellular energy metabolism by affecting the activity of mitochondrial enzymes .
properties
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOGQJVGPIKAM-WTVBWJGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of H-89?
A1: H-89 is widely recognized as a potent and selective inhibitor of protein kinase A (PKA). [, , , , , , , , , , ]
Q2: How does H-89 interact with PKA?
A2: H-89 exerts its inhibitory effect by competitively binding to the ATP-binding site of PKA, thereby preventing the phosphorylation of downstream substrates. [, , , ]
Q3: Does H-89 exclusively inhibit PKA?
A3: While H-89 demonstrates high selectivity for PKA, studies have shown that it can inhibit other kinases, albeit at higher concentrations. These include, but are not limited to, casein kinase II (CKII), ribosomal protein S6 kinase 1 (S6K1), and certain isoforms of Akt. [, , , ]
Q4: What are the downstream consequences of H-89-mediated PKA inhibition?
A4: Inhibition of PKA by H-89 can lead to a wide range of downstream effects, depending on the cell type and specific signaling pathways involved. Some documented effects include:
- Reduced phosphorylation of phospholamban, leading to altered calcium handling in cardiac myocytes. []
- Inhibition of CREB phosphorylation, affecting gene transcription and cellular responses. [, , ]
- Suppression of acetylcholine release from the myenteric plexus. []
- Impaired spatial memory acquisition in rats. [, , ]
- Alterations in cell proliferation and apoptosis. [, ]
Q5: Are there any instances where H-89 exerts effects independent of PKA inhibition?
A5: Yes, some studies suggest H-89 can directly modulate ion channels, such as the Ca2+-activated K+ (BKCa) channels, independent of its PKA inhibitory activity. []
Q6: What is the molecular formula of H-89?
A6: The molecular formula of H-89 is C22H22BrN3O3S.
Q7: What is the molecular weight of H-89?
A7: The molecular weight of H-89 is 488.4 g/mol.
Q8: Is spectroscopic data for H-89 available?
A8: While the provided papers do not directly present spectroscopic data, researchers can access this information from various databases and resources like PubChem and ChemSpider.
Q9: Has the stability of H-89 been assessed under different conditions?
A9: The provided research highlights the use of H-89 in various experimental settings, including cell culture, isolated tissue preparations, and in vivo animal models. [, , , , , , , , , , , ] This implies a degree of stability under these conditions, although specific stability data is not presented.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of H-89?
A10: The research articles primarily focus on the cellular and molecular effects of H-89, with limited information on its ADME properties. Further investigation is needed to fully understand its PK/PD profile.
Q11: What is the in vivo activity and efficacy of H-89?
A11: Several studies demonstrate the in vivo efficacy of H-89 in various animal models. For instance, H-89 has been shown to:
- Attenuate mechanical allodynia in a rat model of chronic constriction injury. []
- Improve post-ischemic cardiac contractile recovery and reduce infarct size in rats. []
- Reverse spatial memory retention deficits induced by H-89 itself in rats. []
Q12: What cell-based assays have been used to study the effects of H-89?
A12: Researchers have employed various cell-based assays to investigate the effects of H-89, including:
- Measuring acetylcholine release from myenteric plexus preparations. []
- Assessing cell viability, cell cycle distribution, and apoptosis in cancer cell lines. [, ]
- Evaluating inflammatory cytokine secretion and expression in adipocytes. []
- Monitoring calcium signaling in cardiomyocytes. [, ]
Q13: What animal models have been used to study the effects of H-89?
A13: The provided research articles highlight the use of H-89 in various animal models, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



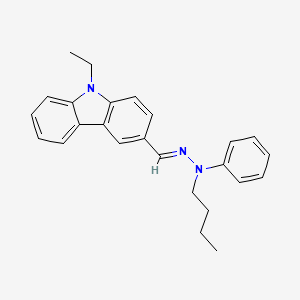
![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
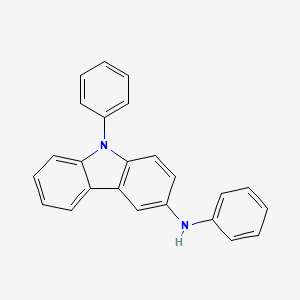
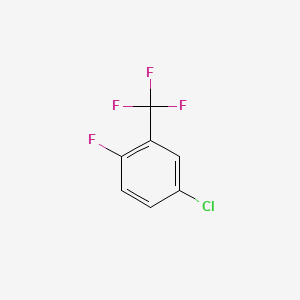

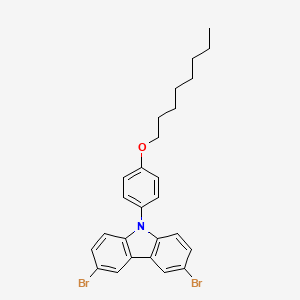
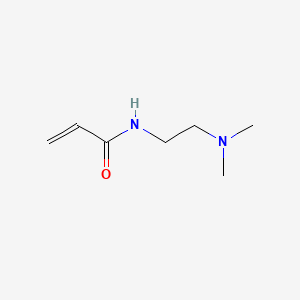

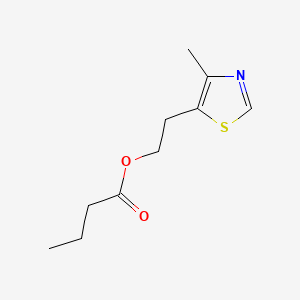
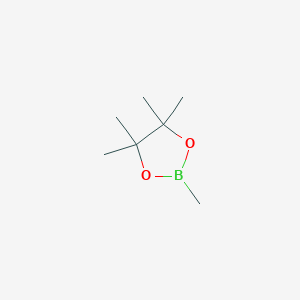
![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)
